2-Chloro-N-[[3-(1-cyanopropoxy)phenyl]methyl]acetamide
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Overview
Description
2-Chloro-N-[[3-(1-cyanopropoxy)phenyl]methyl]acetamide is an organic compound with a complex structure, featuring a chloroacetamide group attached to a phenyl ring substituted with a cyanopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[3-(1-cyanopropoxy)phenyl]methyl]acetamide typically involves the reaction of chloroacetyl chloride with a substituted aniline derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to control the reactivity of the chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[3-(1-cyanopropoxy)phenyl]methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Scientific Research Applications
2-Chloro-N-[[3-(1-cyanopropoxy)phenyl]methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[3-(1-cyanopropoxy)phenyl]methyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyanopropoxy group may also interact with biological molecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-N-[[3-(1-cyanopropoxy)phenyl]methyl]acetamide is unique due to the presence of the cyanopropoxy group, which imparts distinct chemical properties and potential biological activities compared to other chloroacetamides. This structural feature makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-[[3-(1-cyanopropoxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-2-11(8-15)18-12-5-3-4-10(6-12)9-16-13(17)7-14/h3-6,11H,2,7,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSRXDXLOZGPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)OC1=CC=CC(=C1)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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